REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([N:9]([CH3:14])[S:10]([CH3:13])(=[O:12])=[O:11])=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2].[H][H].Br[C:18]1[C:19]2[N:20]([N:24]=[C:25]([Cl:27])[N:26]=2)[CH:21]=[CH:22][CH:23]=1.[NH2:28][CH2:29][C:30]1[C:31]([N:36]([CH3:41])[S:37]([CH3:40])(=[O:39])=[O:38])=[N:32][CH:33]=[CH:34][CH:35]=1>[Pd].N.CO>[NH2:2][CH2:1][C:3]1[C:4]([N:9]([CH3:14])[S:10]([CH3:13])(=[O:12])=[O:11])=[N:5][CH:6]=[CH:7][CH:8]=1.[Cl:27][C:25]1[N:26]=[C:19]2[C:18]([NH:28][CH2:29][C:30]3[C:31]([N:36]([CH3:41])[S:37]([CH3:40])(=[O:39])=[O:38])=[N:32][CH:33]=[CH:34][CH:35]=3)=[CH:23][CH:22]=[CH:21][N:20]2[N:24]=1
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NC=CC1)N(S(=O)(=O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
122b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=2N(C=CC1)N=C(N2)Cl
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
NCC=1C(=NC=CC1)N(S(=O)(=O)C)C
|
Name
|
|
Quantity
|
5.71 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of diatomaceous earth
|
Type
|
WASH
|
Details
|
rinsed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Product isolated as pale yellow oil (3.20, 93%)
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(=NC=CC1)N(S(=O)(=O)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN2C(C(=CC=C2)NCC=2C(=NC=CC2)N(S(=O)(=O)C)C)=N1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.056 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |